3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride 3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17271081
InChI: InChI=1S/C6H7NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h2-3,7H,1H3,(H,8,9);1H
SMILES:
Molecular Formula: C6H8ClNO2
Molecular Weight: 161.58 g/mol

3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC17271081

Molecular Formula: C6H8ClNO2

Molecular Weight: 161.58 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C6H8ClNO2
Molecular Weight 161.58 g/mol
IUPAC Name 3-methyl-1H-pyrrole-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H7NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h2-3,7H,1H3,(H,8,9);1H
Standard InChI Key HXJCKYRKQXIFKH-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC=C1)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

The compound’s molecular formula is C₆H₈ClNO₂, with a molecular weight of 161.58 g/mol . Its IUPAC name, 3-methyl-1H-pyrrole-2-carboxylic acid;hydrochloride, reflects the pyrrole backbone’s substitution pattern and the presence of a hydrochloric acid counterion . The hydrochloride salt formation improves stability and solubility in polar solvents, a critical factor for in vitro and in vivo studies.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₈ClNO₂
Molecular Weight161.58 g/mol
IUPAC Name3-methyl-1H-pyrrole-2-carboxylic acid;hydrochloride
CAS Number1955492-57-5
Parent Compound (CID)7140352

Structural Features

Applications in Pharmaceutical Research

Fluorescent Probes and Staining

The conjugated π-system of the pyrrole ring may confer fluorescence properties, positioning this compound as a candidate for cellular imaging or protein labeling . Functionalization at the carboxylic acid group with fluorophores (e.g., fluorescein) could yield probes for tracking biological processes, though such applications require empirical validation .

Drug Delivery Systems

Enhanced solubility from the hydrochloride salt makes this compound a candidate for co-crystallization or salt formation with poorly soluble drugs, improving bioavailability . For instance, coupling with hydrophobic antimalarials like chloroquine could mitigate crystallization issues in formulation.

Comparative Analysis with Related Compounds

3-Methylpicolinic Acid Hydrochloride

This pyridine-based analog shares a methyl group and carboxylic acid substituent but replaces the pyrrole nitrogen with a pyridine ring . The aromatic pyridine increases basicity, altering solubility and target engagement compared to the pyrrole derivative . Such differences underscore the impact of heterocycle choice on pharmacodynamics.

Table 2: Structural and Functional Comparisons

CompoundHeterocycleFunctional GroupSolubility (Water)
3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloridePyrroleCarboxylic acidHigh
3-Methylpicolinic acid hydrochloridePyridineCarboxylic acidModerate
Pyrrole-2-carboxamidePyrroleAmideLow

Future Research Directions

Pharmacological Profiling

Comprehensive studies are needed to evaluate this compound’s antimicrobial, antiviral, and anticancer potential. In vitro assays against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and cell lines (e.g., HepG2, MCF-7) would establish baseline activity .

Structural Optimization

Derivatization at the carboxylic acid group (e.g., esterification, amidation) could modulate lipophilicity and target affinity. Molecular docking simulations with tuberculosis protein targets (e.g., InhA) may guide rational design.

Toxicological Assessments

Cytotoxicity assays on mammalian cell lines (e.g., HEK293) are essential to ensure safety for therapeutic use. Existing data on related pyrroles show low cytotoxicity, but batch-specific impurities from synthesis could pose risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator